Methyl 3-bromocyclobutane-1-carboxylate

Descripción

The exact mass of the compound Methyl 3-bromocyclobutane-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-bromocyclobutane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromocyclobutane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

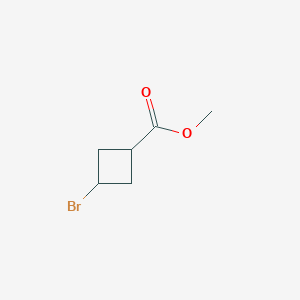

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-bromocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUHGFNZFJXRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80785181, DTXSID201192971, DTXSID601200815 | |

| Record name | Methyl 3-bromocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80785181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201192971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4935-00-6, 1523618-35-0, 1638771-96-6 | |

| Record name | Methyl 3-bromocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80785181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201192971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl rac-(1r,3r)-3-bromocyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,3s)-methyl 3-bromocyclobutanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to Methyl 3-bromocyclobutane-1-carboxylate

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on Methyl 3-bromocyclobutane-1-carboxylate. It covers the core chemical and physical properties, a detailed synthesis protocol, spectroscopic data for characterization, and insights into its reactivity and applications as a valuable building block in modern medicinal chemistry.

Core Compound Identification

Methyl 3-bromocyclobutane-1-carboxylate is a halogenated aliphatic ester featuring a strained cyclobutane ring. This structural motif is of increasing interest in drug discovery for its ability to provide unique three-dimensional conformations and serve as a bioisosteric replacement for other groups.[1] The compound typically exists as a mixture of cis and trans isomers.

Table 1: Compound Identification and Core Properties

| Identifier | Value | Source(s) |

| CAS Number | 4935-00-6 | [2][3][4] |

| Molecular Formula | C₆H₉BrO₂ | [2][3][5] |

| Molecular Weight | 193.04 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [4] |

| Synonyms | Methyl 3-bromocyclobutanecarboxylate (cis- and trans- mixture), 3-Brom-cyclobutan-carbonsaeure-methylester | [4] |

Physicochemical and Safety Data

Understanding the physicochemical properties and safety profile is paramount for the effective and safe handling of this reagent in a laboratory setting.

Table 2: Physicochemical and Safety Properties

| Property | Value | Source(s) |

| Purity | Typically >97-98% (GC, total isomers) | [5] |

| Predicted Density | 1.570 ± 0.06 g/cm³ | [4] |

| Predicted Boiling Point | 193.8 ± 33.0 °C | [4] |

| Flash Point | 71 °C | [5] |

| Storage Conditions | Store in a freezer (-20°C) or refrigerated (0-10°C), sealed under dry conditions. Heat sensitive. | [4][5] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |

| GHS Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [4] |

Synthesis and Experimental Protocols

Methyl 3-bromocyclobutane-1-carboxylate is not a naturally occurring compound and must be prepared synthetically. A common and effective route involves a multi-step synthesis starting from commercially available precursors. The general workflow involves the reduction of a ketone to a secondary alcohol, followed by a bromination reaction.[5]

Caption: General synthesis workflow for Methyl 3-bromocyclobutane-1-carboxylate.

Step 1: Synthesis of Methyl cis-3-hydroxycyclobutanecarboxylate

The first stage is the stereoselective reduction of the ketone in Methyl 3-oxocyclobutanecarboxylate. Using a bulky reducing agent like lithium tri-tert-butoxyaluminum hydride favors the formation of the cis isomer, which is a key intermediate.

Protocol: Large-Scale Reduction [6]

-

Setup: In a suitable reaction vessel, dissolve Methyl 3-oxocyclobutanecarboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.8 M.

-

Cooling: Cool the solution to between -78 °C and -60 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: To the cooled solution, add a THF solution of lithium tri-tert-butoxyaluminum hydride (1.5 eq.) dropwise, maintaining the internal temperature below -60 °C.

-

Reaction: Stir the reaction mixture at this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the dropwise addition of 6 M hydrochloric acid (HCl) at approximately 0 °C, adjusting the pH to between 5 and 6.

-

Work-up: Dilute the mixture with ethyl acetate and stir for 30 minutes. Filter the resulting slurry through a pad of diatomaceous earth, washing the filter cake thoroughly with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous phase with ethyl acetate.

-

Isolation: Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl cis-3-hydroxycyclobutanecarboxylate as a light yellow liquid. This intermediate can often be used in the next step without further purification.[6]

Step 2: Synthesis of Methyl 3-bromocyclobutane-1-carboxylate

The conversion of the hydroxyl group to a bromide is effectively achieved using an Appel-type reaction. This method provides a reliable transformation under relatively mild conditions.

Protocol: Bromination of Alcohol [5]

-

Setup: To a solution of Methyl 3-hydroxycyclobutanecarboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add carbon tetrabromide (CBr₄), lithium bromide (LiBr), and triphenylphosphine (PPh₃).

-

Reaction: Stir the reaction mixture at a controlled temperature, typically between 0 °C and 20 °C, for an extended period (e.g., 48 hours) until TLC analysis indicates complete consumption of the starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is typically concentrated and purified using silica gel column chromatography to isolate the final product, Methyl 3-bromocyclobutane-1-carboxylate.

Rationale for Reagent Choice: The combination of triphenylphosphine and carbon tetrabromide generates the reactive phosphonium species in situ, which activates the alcohol for nucleophilic attack by the bromide ion (from LiBr). This is a standard and high-yielding method for converting alcohols to alkyl bromides.

Reactivity and Applications in Medicinal Chemistry

The utility of Methyl 3-bromocyclobutane-1-carboxylate stems from its dual functionality: the ester group, which can be hydrolyzed or converted to an amide, and the bromide, which serves as an excellent leaving group for nucleophilic substitution and as a handle for modern cross-coupling reactions.

The strained cyclobutane ring is a desirable scaffold in drug design. It acts as a rigid, three-dimensional bioisostere for phenyl rings or flexible alkyl chains, helping to lock a molecule into a specific, biologically active conformation and improve metabolic stability.[1]

A prime example of its application was demonstrated in a study focused on developing new synthetic methodologies for medicinal chemistry. Researchers used commercially available Methyl 3-bromocyclobutane-1-carboxylate as a key starting material in a near-ultraviolet light-driven arylation reaction.[7] This highlights its role as a robust building block for creating complex, 1,3-disubstituted cyclobutane cores that are highly valued in pharmaceutical development.[7]

Caption: Reactivity of Methyl 3-bromocyclobutane-1-carboxylate in synthesis.

Spectroscopic Characterization

While a publicly available, fully assigned spectrum for Methyl 3-bromocyclobutane-1-carboxylate is not readily found, typical chemical shifts can be predicted based on its structure. The characterization would rely on ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. Supplier data sheets confirm that the structure is verified by NMR.[5]

Table 3: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -COOCH₃ | ~3.7 | Singlet (s) | Methyl ester protons. |

| CH-Br | ~4.2 - 4.6 | Multiplet (m) | Methine proton attached to the bromine. Deshielded by the electronegative bromine. |

| CH-COOCH₃ | ~2.9 - 3.3 | Multiplet (m) | Methine proton attached to the ester group. |

| -CH₂- | ~2.4 - 2.8 | Multiplet (m) | Methylene protons of the cyclobutane ring. Complex splitting pattern due to cis/trans isomerism. |

Table 4: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | ~173 - 175 | Ester carbonyl carbon. |

| -COOCH₃ | ~52 | Methyl ester carbon. |

| CH-Br | ~40 - 45 | Carbon bearing the bromine atom. |

| CH-COOCH₃ | ~35 - 40 | Carbon bearing the ester group. |

| -CH₂- | ~30 - 35 | Methylene carbons of the cyclobutane ring. |

References

-

MySkinRecipes. (n.d.). Methyl 3-bromocyclobutanecarboxylate. Available at: [Link]

- Google Patents. (n.d.). WO2021067606A1 - Brm targeting compounds and associated methods of use.

- Google Patents. (n.d.). WO2020083855A1 - Novel tricyclic compounds for the treatment and prophylaxis of hepatitis b virus disease.

- Google Patents. (n.d.). WO2018069863A1 - 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors.

-

Tokunaga, K., Sato, M., Kuwata, K., et al. (2020). Bicyclobutane Carboxylic Amide as a Cysteine-Directed Strained Electrophile for Selective Targeting of Proteins. Journal of the American Chemical Society, 142(43), 18522–18531. Available at: [Link]

-

Scribd. (n.d.). 2 - and 3-Fluorocyclobutane Building Blocks For Org. Available at: [Link]

-

Capot Chemical. (n.d.). 4935-00-6 | 3-溴環丁烷-1-羧酸甲酯. Available at: [Link]

- Google Patents. (n.d.). WO2023097031A1 - Brm targeting compounds and associated methods of use.

-

Nicholls, R., et al. (2018). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (n.d.). WO2019001420A1 - Heteroaryldihydropyrimidine derivatives and methods of treating hepatitis b infections.

-

Shindo, N., Ojida, A., et al. (2020). Bicyclobutane Carboxylic Amide as a Cysteine-Directed Strained Electrophile for Selective Targeting of Proteins. Journal of the American Chemical Society. Available at: [Link]

-

Shindo, N., Ojida, A., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology. Available at: [Link]

Sources

- 1. Methyl 3-bromocyclobutanecarboxylate [myskinrecipes.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Methyl 3-bromocyclobutane-1-carboxylate;4935-00-6, CasNo.4935-00-6 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. Methyl 3-broMocyclobutane-1-carboxylate | 4935-00-6 [chemicalbook.com]

- 5. Methyl 3-broMocyclobutane-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [chemicalbook.com]

- 7. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of "Methyl 3-bromocyclobutane-1-carboxylate"

An In-Depth Technical Guide to Methyl 3-bromocyclobutane-1-carboxylate: Properties, Synthesis, and Spectroscopic Analysis

Abstract

Methyl 3-bromocyclobutane-1-carboxylate is a bifunctional organic compound featuring a cyclobutane ring substituted with both a bromine atom and a methyl ester group. This structure makes it a valuable building block in medicinal chemistry and organic synthesis, providing a versatile scaffold for the introduction of the cyclobutane moiety into more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, details its spectroscopic signature, outlines a representative synthetic protocol, and discusses its reactivity profile. The information is intended for researchers, chemists, and drug development professionals who require a technical understanding of this reagent for laboratory applications.

Compound Identification

Correctly identifying a chemical reagent is the foundational step for any successful experimental work. The primary identifiers for Methyl 3-bromocyclobutane-1-carboxylate are listed below. The compound is typically available as a mixture of cis and trans isomers.

| Identifier | Data | Source |

| IUPAC Name | Methyl 3-bromocyclobutane-1-carboxylate | N/A |

| Synonyms | Methyl 3-bromocyclobutanecarboxylate, Cyclobutanecarboxylic acid, 3-bromo-, methyl ester | [1][2] |

| CAS Number | 4935-00-6 | [2][3][4][5] |

| Molecular Formula | C₆H₉BrO₂ | [1][3][6] |

| Molecular Weight | 193.04 g/mol | [2][3][5] |

| Canonical SMILES | COC(=O)C1CC(C1)Br | N/A |

| InChI Key | PXUHGFNZFJXRFN-UHFFFAOYSA-N | [1][5] |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application conditions. Methyl 3-bromocyclobutane-1-carboxylate is a liquid at room temperature with a high density and a relatively high flash point, classifying it as a combustible liquid rather than a flammable one.[7]

| Property | Value | Significance & Experimental Insight |

| Appearance | Colorless to light yellow liquid | [2][5] |

| Purity | >98.0% (GC, total of isomers) | [2] |

| Density (Predicted) | 1.570 ± 0.06 g/cm³ | [5] |

| Flash Point | 71 °C | [2] |

| Storage Temperature | Refrigerated (0-10°C) or Freezer (-20°C) | [2][5] |

Chemical Reactivity and Synthetic Landscape

Reactivity Profile

The chemical behavior of Methyl 3-bromocyclobutane-1-carboxylate is governed by its two primary functional groups: the secondary alkyl bromide and the methyl ester.

-

Alkyl Bromide: The bromine atom is a good leaving group, making the C3 position of the cyclobutane ring susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups (e.g., amines, azides, cyanides, thiols). The strained cyclobutane ring can also facilitate elimination (E2) reactions in the presence of a strong, non-nucleophilic base to form methyl cyclobutene-1-carboxylate.

-

Methyl Ester: The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding 3-bromocyclobutane-1-carboxylic acid. It can also undergo transesterification with other alcohols or be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The presence of both cis and trans isomers can lead to different product distributions or reaction rates, a factor that must be considered in stereoselective synthesis.

Common Synthetic Pathways

Methyl 3-bromocyclobutane-1-carboxylate is not a naturally occurring compound and must be synthesized. A common and logical laboratory-scale approach involves a multi-step sequence starting from commercially available 3-oxocyclobutanecarboxylic acid.[8] This pathway leverages standard, well-understood organic transformations.

The workflow below illustrates this synthetic logic. The process is designed to be self-validating, where the successful formation of each intermediate is confirmed spectroscopically before proceeding to the next step.

Sources

- 1. Methyl 3-bromocyclobutane-1-carboxylate | CymitQuimica [cymitquimica.com]

- 2. Methyl 3-Bromocyclobutane-1-carboxylate | 4935-00-6 | TCI EUROPE N.V. [tcichemicals.com]

- 3. capotchem.cn [capotchem.cn]

- 4. Methyl 3-broMocyclobutane-1-carboxylate | 4935-00-6 [chemicalbook.com]

- 5. Methyl 3-broMocyclobutane-1-carboxylate CAS#: 4935-00-6 [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Methyl 3-Bromocyclobutane-1-carboxylate | 4935-00-6 | TCI AMERICA [tcichemicals.com]

- 8. Methyl 3-broMocyclobutane-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

"Methyl 3-bromocyclobutane-1-carboxylate" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-bromocyclobutane-1-carboxylate

Introduction

Methyl 3-bromocyclobutane-1-carboxylate is a valuable bifunctional molecule increasingly utilized as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its rigid cyclobutane scaffold, combined with the orthogonal reactivity of the bromo and methyl ester functionalities, allows for precise, stepwise modifications, making it an attractive intermediate for constructing novel chemical entities. This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, detailing the underlying chemical principles and offering a complete protocol for its structural characterization.

A Strategic Approach to Synthesis

The synthesis of Methyl 3-bromocyclobutane-1-carboxylate can be efficiently achieved from the commercially available precursor, 3-oxocyclobutanecarboxylic acid. This multi-step approach is advantageous as it involves robust and well-understood chemical transformations, ensuring high yields and purity. The chosen pathway involves three primary stages:

-

Fischer Esterification: Conversion of the starting carboxylic acid to its corresponding methyl ester.

-

Ketone Reduction: Selective reduction of the cyclobutanone carbonyl to a secondary alcohol.

-

Nucleophilic Substitution: Conversion of the hydroxyl group to a bromide.

This sequence is logically sound as it protects the carboxylic acid functionality as a stable ester before introducing the bromine atom, a step that might otherwise be complicated by the acidic proton of the carboxyl group.

Synthetic Workflow Diagram

The diagram below outlines the complete synthetic transformation from the starting material to the final product.

Caption: Synthetic pathway for Methyl 3-bromocyclobutane-1-carboxylate.

Detailed Experimental Protocols

Step 1: Fischer Esterification of 3-Oxocyclobutanecarboxylic Acid

This reaction converts the carboxylic acid to a methyl ester using methanol in the presence of an acid catalyst.[1][2]

Protocol:

-

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (serving as both reagent and solvent), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude Methyl 3-oxocyclobutanecarboxylate, which can be purified by column chromatography.

Scientist's Note: The acid catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. Using methanol as the solvent drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.[2]

Step 2: Reduction of Methyl 3-Oxocyclobutanecarboxylate

This step employs a mild reducing agent to selectively reduce the ketone to a secondary alcohol without affecting the ester group.

Protocol:

-

Dissolve Methyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction at 0 °C for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of acetone, followed by water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford Methyl 3-hydroxycyclobutane-1-carboxylate as a mixture of cis and trans isomers.

Scientist's Note: Sodium borohydride is the reagent of choice due to its chemoselectivity. It is a sufficiently mild hydride donor to reduce ketones and aldehydes but will not reduce the less reactive ester functionality under these conditions, ensuring a clean transformation.

Step 3: Bromination of Methyl 3-Hydroxycyclobutane-1-carboxylate

The final step involves the conversion of the alcohol to the target bromide via a nucleophilic substitution reaction.

Protocol:

-

Cool a solution of Methyl 3-hydroxycyclobutane-1-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., diethyl ether) to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃, 0.5 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

-

Carefully quench the reaction by pouring it over ice water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product is purified by vacuum distillation or column chromatography to yield Methyl 3-bromocyclobutane-1-carboxylate.

Scientist's Note: PBr₃ is an effective reagent for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds through the formation of a phosphorus-containing intermediate, which acts as an excellent leaving group, facilitating subsequent Sₙ2 attack by the bromide ion.

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized Methyl 3-bromocyclobutane-1-carboxylate. The product is typically a colorless to light yellow liquid.[3]

Summary of Physicochemical Properties

| Property | Value |

| CAS Number | 4935-00-6[4] |

| Molecular Formula | C₆H₉BrO₂[5] |

| Molecular Weight | 193.04 g/mol [6] |

| Appearance | Colorless to light yellow liquid[3] |

| Purity | >98.0% (GC, total of isomers) |

Spectroscopic Analysis Workflow

Caption: Workflow for the structural elucidation of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the molecular structure. As the product is a mixture of cis and trans isomers, the spectrum will show two sets of signals.

¹H NMR (Proton NMR):

-

δ ~3.7 ppm (s, 3H): A sharp singlet corresponding to the methyl ester (-OCH₃) protons.

-

δ ~4.2-4.6 ppm (m, 1H): A multiplet for the proton attached to the carbon bearing the bromine atom (-CHBr). The chemical shift is significantly downfield due to the electron-withdrawing effect of bromine.

-

δ ~2.2-3.2 ppm (m, 5H): A complex series of multiplets for the remaining cyclobutane ring protons, including the proton at the C1 position (-CHCO₂Me).

¹³C NMR (Carbon NMR):

-

δ ~173-175 ppm: Signal for the ester carbonyl carbon (C=O).

-

δ ~52 ppm: Signal for the methyl ester carbon (-OCH₃).

-

δ ~35-45 ppm: Signals for the carbons of the cyclobutane ring, including the carbon attached to bromine (-CHBr) and the carbon attached to the ester group (-CHCO₂Me).

-

δ ~25-35 ppm: Signal for the remaining methylene (-CH₂) carbons in the ring.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2960-2850 | C-H Stretch | Aliphatic (Cyclobutane & Methyl) |

| ~1735 | C=O Stretch | Ester Carbonyl |

| ~1200-1170 | C-O Stretch | Ester |

| ~650-550 | C-Br Stretch | Alkyl Bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is particularly distinctive for brominated compounds.

-

Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed for the molecular ion due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).[7] These peaks will appear at m/z 192 and 194.[8]

-

Key Fragmentation Patterns:

-

[M - OCH₃]⁺ (m/z 161, 163): Loss of the methoxy radical.

-

[M - CO₂CH₃]⁺ (m/z 133, 135): Loss of the carbomethoxy radical.

-

[M - Br]⁺ (m/z 113): Loss of a bromine radical, resulting in a single major peak.

-

Safety, Handling, and Storage

-

Safety: Causes skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated fume hood.

-

Handling: Keep away from heat, sparks, and open flames.[3]

-

Storage: Store in a cool, well-ventilated place. The compound may be heat-sensitive and is best stored under refrigeration (0-10 °C).

Conclusion

This guide has detailed a robust and logical synthetic route for Methyl 3-bromocyclobutane-1-carboxylate from 3-oxocyclobutanecarboxylic acid. The protocols provided are based on fundamental organic chemistry principles, ensuring their reliability and adaptability. Furthermore, a comprehensive characterization framework utilizing NMR, IR, and MS has been outlined, providing researchers with the necessary tools to verify the structure and purity of this important chemical building block.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Organic Syntheses. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. [Link]

-

PubChem. 3-Bromocyclobutane-1-carboxylic acid. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

University of Calgary. Ch19: RCO2H to RCO2R'. [Link]

- Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Google Patents. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Google Patents. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.

-

YouTube. Esterification--Making Esters from Carboxylic Acids. [Link]

-

Thompson Rivers University. Experiment 10: Fischer Esterification. [Link]

-

NIST WebBook. Butane, 1-bromo-3-methyl-. [Link]

-

Doc Brown's Chemistry. CH3Br mass spectrum of bromomethane. [Link]

-

NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. [Link]

-

NIST WebBook. Butane, 1-bromo-3-methyl- Mass Spectrum. [Link]

-

NIST WebBook. 3-Methylenecyclobutanenitrile Infrared Spectrum. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. athabascau.ca [athabascau.ca]

- 3. Methyl 3-Bromocyclobutane-1-carboxylate | 4935-00-6 | TCI AMERICA [tcichemicals.com]

- 4. Methyl 3-broMocyclobutane-1-carboxylate | 4935-00-6 [chemicalbook.com]

- 5. Methyl 3-bromocyclobutane-1-carboxylate | CymitQuimica [cymitquimica.com]

- 6. Methyl 3-broMocyclobutane-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Cis- and trans-isomers of "Methyl 3-bromocyclobutane-1-carboxylate"

An In-Depth Technical Guide to the Cis- and Trans-Isomers of Methyl 3-bromocyclobutane-1-carboxylate

Abstract

The cyclobutane motif is an increasingly vital scaffold in modern medicinal chemistry, prized for its ability to impart conformational rigidity and serve as a non-planar bioisostere for aromatic rings or alkyl chains.[1] The 1,3-substitution pattern is particularly valuable, offering a linear, rigid linker that can precisely orient functional groups in three-dimensional space. This guide provides a comprehensive technical overview of the synthesis, separation, and characterization of the cis- and trans-isomers of Methyl 3-bromocyclobutane-1-carboxylate, a versatile building block for drug discovery. We delve into the underlying principles of stereochemistry, conformational analysis, and spectroscopic elucidation, offering field-proven protocols and explaining the causal relationships behind key experimental choices.

Introduction: The Strategic Value of 1,3-Disubstituted Cyclobutanes

In the intricate process of drug design, controlling the spatial arrangement of atoms is paramount. The introduction of strained ring systems, such as cyclobutanes, has emerged as a powerful strategy to enhance pharmacological properties, including metabolic stability and binding affinity.[1] Unlike flexible alkyl chains, the puckered, semi-rigid nature of the cyclobutane ring restricts the accessible conformations of a molecule, reducing the entropic penalty upon binding to a biological target.

Methyl 3-bromocyclobutane-1-carboxylate, which exists as a pair of diastereomers (cis and trans), represents a key synthetic intermediate. The two functional groups—a methyl ester and a bromine atom—provide orthogonal handles for subsequent chemical modifications, such as amide bond formation and palladium-catalyzed cross-coupling reactions, respectively.[2] The ability to isolate and utilize the individual cis- and trans-isomers allows for the systematic exploration of a molecule's structure-activity relationship (SAR), a cornerstone of modern drug development. This guide provides the foundational knowledge and practical methodologies required to master the synthesis, separation, and application of these valuable isomers.

Synthesis of an Isomeric Mixture

The most direct route to Methyl 3-bromocyclobutane-1-carboxylate typically begins with the corresponding 3-hydroxy derivative, which is often commercially available or accessible from 3-oxocyclobutanecarboxylic acid.[3] The conversion of the hydroxyl group to a bromide using standard brominating agents yields a mixture of the cis and trans diastereomers.

Causality of Isomer Formation

The formation of an isomeric mixture is a direct consequence of the reaction mechanism and the non-planar, puckered structure of the cyclobutane ring.[4][5][6] During reactions at a stereocenter on the ring, the incoming reagent can attack from either the same face (retention) or the opposite face (inversion) relative to the leaving group. The puckered conformation means the substituents exist in pseudo-axial or pseudo-equatorial positions.[7][8] Depending on the specific reagents and conditions (e.g., Appel reaction conditions with CBr₄/PPh₃), the reaction may proceed through mechanisms that do not allow for complete stereocontrol, leading to a mixture of diastereomers.

Experimental Protocol: Synthesis via Appel Reaction

This protocol describes the bromination of Methyl 3-hydroxycyclobutane-1-carboxylate.

-

Preparation: To a solution of triphenylphosphine (1.2 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add carbon tetrabromide (1.2 eq.) portion-wise at 0 °C. Stir the resulting slurry for 15 minutes.

-

Substrate Addition: Add a solution of Methyl 3-hydroxycyclobutane-1-carboxylate (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil contains the product mixture along with triphenylphosphine oxide. Purify via flash column chromatography on silica gel to isolate the mixture of cis- and trans-Methyl 3-bromocyclobutane-1-carboxylate.

Workflow Diagram: Synthesis of Isomeric Mixture

Caption: General workflow for the synthesis of the target compound mixture.

Separation of Cis- and Trans-Isomers

Diastereomers possess different physical properties and can therefore be separated using standard laboratory techniques, most commonly column chromatography.[9][10] The separation of cis- and trans-Methyl 3-bromocyclobutane-1-carboxylate relies on the subtle differences in their polarity, which arise from their distinct three-dimensional shapes and resulting net dipole moments.

Principle of Chromatographic Separation

The trans-isomer is expected to exist in a favored conformation where the two bulky substituents (bromine and methyl ester) occupy pseudo-diequatorial positions.[7][8] This arrangement minimizes steric hindrance and often results in a lower overall molecular dipole moment compared to the cis-isomer, where the substituents are in a pseudo-axial/equatorial arrangement. Consequently, the less polar trans-isomer typically interacts more weakly with the polar silica gel stationary phase and elutes first when using a non-polar mobile phase.

Experimental Protocol: Flash Chromatography Separation

-

Column Packing: Prepare a flash chromatography column with silica gel, packing it using the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Sample Loading: Dissolve the crude isomeric mixture in a minimal amount of the mobile phase or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes). The polarity can be gradually increased if necessary (gradient elution) to speed up the elution of the more polar isomer.

-

Fraction Collection: Collect fractions and monitor them by TLC, staining with potassium permanganate or another suitable stain.

-

Analysis: Combine the fractions containing the pure, separated isomers and remove the solvent under reduced pressure to yield the isolated cis and trans products.

Table 1: Typical Parameters for Chromatographic Separation

| Parameter | Description | Rationale |

| Stationary Phase | Silica Gel (SiO₂) | A polar adsorbent that effectively differentiates molecules based on polarity. |

| Mobile Phase | Hexanes/Ethyl Acetate | A common, effective eluent system. The ratio is optimized (e.g., 95:5 to 80:20) to achieve good separation (ΔRf > 0.1). |

| Expected Elution | 1. trans-isomer | The trans-isomer is generally less polar and interacts less with the silica, leading to faster elution. |

| 2. cis-isomer | The cis-isomer is generally more polar and has a longer retention time. |

Spectroscopic Characterization and Structural Elucidation

Unambiguous identification of the separated cis- and trans-isomers is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]

¹H NMR Spectroscopy: The Key Differentiator

The coupling constants (J-values) and chemical shifts of the protons on the cyclobutane ring are highly sensitive to their dihedral angles and stereochemical environment.

-

Symmetry: The trans-isomer possesses a C₂ axis of symmetry, which can simplify the spectrum compared to the less symmetric cis-isomer.

-

Chemical Shifts: The chemical shift of the proton alpha to the bromine (H-3) and the proton alpha to the ester (H-1) will differ between the two isomers due to the different anisotropic effects of the substituents.

-

Coupling Constants: The magnitude of the vicinal coupling constants between the methine protons (H-1, H-3) and the adjacent methylene protons (H-2, H-4) provides the most definitive information. The J-values for cis vs. trans relationships in a puckered four-membered ring are distinct.[7][11] A detailed analysis, often aided by 2D NMR techniques like COSY, is required for full assignment.

¹³C NMR Spectroscopy

Due to the symmetry of the trans-isomer, it is expected to show fewer signals in the ¹³C NMR spectrum than the cis-isomer. For the trans-isomer, C2 and C4 would be chemically equivalent, as would the two carbons of the methylene groups.

X-ray Crystallography

For absolute proof of structure, single-crystal X-ray diffraction is the gold standard.[13][14][15] If a derivative of an isomer can be crystallized, this technique provides an unambiguous determination of its stereochemistry and solid-state conformation.[16][17][18]

Table 2: Summary of Expected Spectroscopic Data

| Technique | Isomer | Expected Key Features |

| ¹H NMR | trans | - Simpler multiplet patterns due to higher symmetry. - Distinct set of chemical shifts and coupling constants for methine and methylene protons. |

| cis | - More complex multiplet patterns. - Different chemical shifts and coupling constants compared to the trans-isomer. | |

| ¹³C NMR | trans | - Fewer signals (e.g., potentially 4 unique carbons: C=O, O-CH₃, C-Br/C-CO₂Me, CH₂). |

| cis | - More signals (potentially 6 unique carbons if symmetry is low). | |

| MS (EI/ESI) | Both | Molecular ion peak confirming the mass (m/z for C₆H₉⁷⁹BrO₂ ≈ 192, for C₆H₉⁸¹BrO₂ ≈ 194). No differentiation between isomers. |

Applications and Synthetic Utility

The separated, stereochemically pure isomers of Methyl 3-bromocyclobutane-1-carboxylate are powerful building blocks for creating complex molecules with precisely defined three-dimensional structures.

-

Orthogonal Functionalization: The bromine atom can be readily transformed via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-couplings, or displaced by nucleophiles.

-

Ester Modification: The methyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with amines to form amides or reduced to an alcohol.

This dual reactivity allows for the divergent synthesis of libraries of compounds from a single, stereochemically defined core, accelerating the drug discovery process.

Diagram: Potential Synthetic Transformations

Caption: Divergent synthetic pathways from the separated isomers.

Conclusion

The cis- and trans-isomers of Methyl 3-bromocyclobutane-1-carboxylate are more than simple chemical intermediates; they are enabling tools for the sophisticated design of next-generation therapeutics. A thorough understanding of their synthesis, the principles governing their chromatographic separation, and the nuances of their spectroscopic characterization is essential for any scientist working in drug discovery. By mastering the methodologies detailed in this guide, researchers can confidently employ these building blocks to construct novel molecular architectures with precise stereochemical control, ultimately accelerating the journey from concept to clinical candidate.

References

-

Egawa, T., et al. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A. [Link][4][5]

-

Al-Saigh, Z. Y. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. PubMed. [Link]

-

Pellissier, H. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

-

Reddy, R., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters. [Link]

-

Reddy, R., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU Institutional Repository. [Link]

-

Yang, P., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. ChemistryViews. [Link]

-

Hu, F., et al. (2018). Stereoselective Solid-State Synthesis of Substituted Cyclobutanes Assisted by Pseudorotaxane-like MOFs. Angewandte Chemie International Edition. [Link]

-

Gruzman, D., et al. (2004). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. PubMed. [Link][6]

-

ResearchGate (2025). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. Request PDF. [Link]

-

Hamid, G., et al. (2000). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. [Link][7]

-

ResearchGate (2025). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. [Link][8]

-

Fleming, I., & Williams, D. H. (1967). NMR Spectroscopy of Cyclobutanes. ResearchGate. [Link][11]

-

Tabaczynski, W. A., et al. (1999). An NMR and conformational investigation of the trans-syn cyclobutane photodimers of dUpdT. PubMed. [Link]

-

Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. ResearchGate. [Link][19]

-

ResearchGate (n.d.). X-ray molecular structure of cyclobutane 2s. ResearchGate. [Link][16]

-

Hasegawa, T., et al. (n.d.). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. SUT Journal of Mathematics. [Link][12]

-

Reddit (2024). Help with separation of diastereomers. r/CHROMATOGRAPHY. [Link][20]

-

Salazar, K. V., et al. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate. [Link]

-

Allinger, N. L., & Tushaus, L. A. (1966). Conformational Analysis. XLIII. Stereochemical Studies in the Cyclobutane Ring System. The Journal of Organic Chemistry. [Link]

-

Google Patents (1958). Separation of cis and trans isomers. Google Patents. [10]

-

Aitipamula, S., & Vangala, V. R. (n.d.). X-ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science. [Link][13]

-

Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link][21]

-

Applequist, D. E. (1972). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. [Link]

-

Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link][22]

-

ResearchGate (2025). Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link][23]

-

Chemistry LibreTexts (2023). X-ray Crystallography. Chemistry LibreTexts. [Link][14]

-

Wikipedia (n.d.). X-ray crystallography. Wikipedia. [Link][15]

-

MySkinRecipes (n.d.). trans-Methyl 3-bromocyclobutanecarboxylate. MySkinRecipes. [Link]

-

PubChem (n.d.). Methyl 3-methylcyclobutene-1-carboxylate. PubChem. [Link]

-

ResearchGate (n.d.). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. ResearchGate. [Link]

-

Mykhailiuk, P. K. (2018). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health. [Link][17]

-

Crawley, M. L., & Trost, B. M. (Eds.). (2012). Applications of Transition Metal Catalysis in Drug Discovery and Development: An Industrial Perspective. John Wiley & Sons. [Link][2]

-

Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. [Link][18]

-

Dherange, B. D., et al. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health. [Link][1]

Sources

- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. people.uniurb.it [people.uniurb.it]

- 3. Methyl 3-broMocyclobutane-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. ias.ac.in [ias.ac.in]

- 13. d-nb.info [d-nb.info]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. reddit.com [reddit.com]

- 21. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) of "Methyl 3-bromocyclobutane-1-carboxylate"

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3-bromocyclobutane-1-carboxylate

Authored by a Senior Application Scientist

Introduction

Methyl 3-bromocyclobutane-1-carboxylate is a substituted cyclobutane derivative of interest in organic synthesis and drug discovery. Its chemical structure, a four-membered ring bearing both a bromo and a methyl ester functionality, presents a unique spectroscopic puzzle. The rigid, puckered nature of the cyclobutane ring, combined with the electronic effects of the substituents, gives rise to characteristic signals in various spectroscopic analyses. This guide provides a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While actual spectra are instrument-dependent, this document serves as a comprehensive predictive framework for researchers, enabling them to anticipate, interpret, and validate their experimental findings.

The structural elucidation of a molecule like Methyl 3-bromocyclobutane-1-carboxylate is a process of assembling evidence from multiple analytical techniques. Each method provides a unique piece of the puzzle, and their combined interpretation leads to an unambiguous assignment of the molecular structure.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR spectroscopy provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons.[2][3]

Expected ¹H NMR Spectrum of Methyl 3-bromocyclobutane-1-carboxylate

| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration | Rationale |

| -OCH₃ | 3.6 - 3.8 | Singlet (s) | 3H | The methyl protons of the ester are in a relatively deshielded environment due to the adjacent oxygen atom. They do not have any neighboring protons to couple with, hence a singlet is expected. |

| CH -Br | 4.2 - 4.8 | Multiplet (m) | 1H | The proton attached to the same carbon as the bromine atom is significantly deshielded by the electronegative halogen. It will be split by the adjacent ring protons. |

| CH -COOCH₃ | 3.0 - 3.5 | Multiplet (m) | 1H | The proton on the carbon bearing the ester group is deshielded by the carbonyl group. It will be split by the adjacent ring protons. |

| Ring CH₂ 's | 2.0 - 3.0 | Multiplets (m) | 4H | The four methylene protons on the cyclobutane ring will have complex splitting patterns due to coupling with each other and with the methine protons. Their chemical shifts will vary depending on their stereochemical relationship to the substituents (cis/trans). |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-bromocyclobutane-1-carboxylate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of chemically non-equivalent carbon atoms in a molecule.[2]

Expected ¹³C NMR Spectrum of Methyl 3-bromocyclobutane-1-carboxylate

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| C =O | 170 - 175 | The carbonyl carbon of the ester is highly deshielded. |

| -OCH₃ | 51 - 53 | The methyl carbon of the ester is in a typical range for this functional group. |

| C H-Br | 45 - 55 | The carbon atom bonded to the electronegative bromine is deshielded. |

| C H-COOCH₃ | 40 - 50 | The carbon atom attached to the ester group is deshielded. |

| Ring CH₂ 's | 25 - 35 | The methylene carbons of the cyclobutane ring will appear in the aliphatic region. The presence of cis and trans isomers may lead to multiple peaks in this region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.

-

Data Acquisition: Obtain a standard proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Part 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Expected IR Absorption Bands for Methyl 3-bromocyclobutane-1-carboxylate

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Vibration |

| C=O (Ester) | 1730 - 1750 | Strong | Stretch |

| C-O (Ester) | 1150 - 1250 | Strong | Stretch |

| C-H (sp³) | 2850 - 3000 | Medium-Strong | Stretch |

| C-Br | 500 - 600 | Medium-Strong | Stretch |

Interpretation of the IR Spectrum

The IR spectrum will be dominated by a strong, sharp absorption band around 1730-1750 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ester group.[5][6] Another strong band in the fingerprint region, between 1150 and 1250 cm⁻¹, will indicate the C-O single bond stretch of the ester. The presence of the C-Br bond will be confirmed by a medium to strong absorption in the lower frequency region of the spectrum (500-600 cm⁻¹). The C-H stretching vibrations of the cyclobutane ring and the methyl group will appear in the 2850-3000 cm⁻¹ region.[7]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Obtain the spectrum by passing a beam of infrared light through the sample and measuring the absorbance at different wavelengths.

-

Data Processing: The resulting interferogram is converted to a spectrum using a Fourier transform.

Part 3: Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. It also offers structural clues based on the fragmentation pattern of the molecule.[8][9]

Expected Mass Spectrum of Methyl 3-bromocyclobutane-1-carboxylate

Given the molecular formula C₆H₉BrO₂, the expected monoisotopic mass is approximately 191.98 g/mol for the ⁷⁹Br isotope and 193.98 g/mol for the ⁸¹Br isotope.[10]

Key Fragmentation Pathways

-

Molecular Ion Peak (M⁺): The mass spectrum should show two molecular ion peaks of nearly equal intensity at m/z values corresponding to the masses with the ⁷⁹Br and ⁸¹Br isotopes. This characteristic isotopic pattern is a definitive indicator of the presence of one bromine atom.

-

Loss of Bromine: A common fragmentation pathway for alkyl halides is the loss of the halogen atom.[11][12] This would result in a fragment ion at m/z [M-Br]⁺.

-

Loss of the Methoxy Group: Fragmentation may occur with the loss of the -OCH₃ group from the ester, leading to an acylium ion at m/z [M-31]⁺.

-

Loss of the Carbomethoxy Group: The entire ester group (-COOCH₃) can be lost, resulting in a fragment at m/z [M-59]⁺.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for small molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector.

Part 4: Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS should be consistent and complementary, leading to an unambiguous structural assignment.

Workflow for Structural Elucidation

Caption: Workflow for the spectroscopic elucidation of Methyl 3-bromocyclobutane-1-carboxylate.

Logical Relationship of Spectroscopic Data

Caption: Interrelationship of spectroscopic data for structural confirmation.

References

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

University of York, Department of Chemistry. IR frequency table. [Link]

-

CDN. IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]

-

Clark, J. (2023). High resolution nuclear magnetic resonance (nmr) spectra. Chemguide. [Link]

-

Wikipedia. Infrared spectroscopy correlation table. [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link]

-

YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. IR Chart. [Link]

-

WebSpectra. IR Absorption Table. [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

-

YouTube. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. [Link]

-

University of Illinois Springfield. Mass Spectrometry: Fragmentation. [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Long-Chain Alkane Fragmentation. [Link]

-

Doc Brown's Chemistry. infrared spectrum of cyclobutane C4H8. [Link]

-

PubChem. 1-Bromo-3-methylbutane. [Link]

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. azooptics.com [azooptics.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 5. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. youtube.com [youtube.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Page loading... [guidechem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines - Chad's Prep® [chadsprep.com]

Introduction: Understanding Methyl 3-bromocyclobutane-1-carboxylate

An In-depth Technical Guide to the Safe Handling of Methyl 3-bromocyclobutane-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Methyl 3-bromocyclobutane-1-carboxylate is a halogenated ester and a valuable organic building block in medicinal chemistry and materials science.[1] Its strained cyclobutane ring and reactive bromine atom make it a versatile intermediate for introducing the cyclobutane moiety into more complex molecular architectures. However, the same structural features that impart its synthetic utility also necessitate a rigorous and informed approach to its handling and safety. The chemical, physical, and toxicological properties of this compound have not been exhaustively investigated, which demands a conservative and cautious safety protocol.[2] This guide provides a comprehensive framework for the safe handling, storage, and disposal of Methyl 3-bromocyclobutane-1-carboxylate, grounded in established laboratory safety principles and data from available safety data sheets (SDS).

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While comprehensive toxicological data is not available, the existing information allows for a robust risk assessment.[2]

Physicochemical Properties

A summary of the key physical and chemical properties is essential for anticipating its behavior under laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉BrO₂ | [1][2] |

| Molecular Weight | ~193.04 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1][3][4] |

| Purity | Typically >97-98% (GC) | [1][4] |

| Boiling Point | 193.8 ± 33.0 °C (Predicted) | [3] |

| Density | ~1.570 g/cm³ (Predicted) | [3] |

Toxicological and Health Hazards

The primary health risks are associated with irritation upon contact or inhalation. The lack of extensive testing means that other potential long-term effects are unknown, warranting careful handling to minimize any exposure.[2]

-

Inhalation : May cause respiratory tract irritation.[2][5] High vapor concentrations could potentially lead to symptoms like headache, dizziness, and nausea.[6]

-

Skin Contact : Causes skin irritation.[5] Prolonged contact should be avoided.

-

Eye Contact : Causes serious eye irritation.[5] Direct contact with the liquid or high concentrations of vapor can cause damage.

-

Ingestion : While specific data is unavailable, ingestion is presumed to be harmful.[5]

-

Carcinogenicity : No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[2][5]

Physical and Chemical Hazards

-

Combustibility : The compound is classified as a combustible liquid (H227).[4] While not highly flammable, it can ignite with a sufficient heat source.

-

Reactivity & Incompatibility : The compound is stable under recommended storage conditions but can react with certain classes of chemicals.[2] It is incompatible with:

-

Hazardous Decomposition : When heated to decomposition or in a fire, it may produce hazardous products such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide/hydrogen chloride gas.[2][5]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls with appropriate PPE, is critical for minimizing exposure.

Engineering Controls

The primary engineering control is to handle the compound in a well-ventilated area, specifically a certified chemical fume hood.[7] This prevents the accumulation of vapors in the breathing zone of the researcher. Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.[6] For procedures that may generate static electricity, use of explosion-proof electrical, ventilating, and lighting equipment is recommended.[6][8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to ensure it is resistant to the chemical.

| PPE Category | Specification and Rationale | Source(s) |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact. | [5][6][9] |

| Eye/Face Protection | Use chemical safety goggles as a minimum. For splash hazards (e.g., transfers of larger quantities), a face shield should be worn in addition to goggles. This is mandated by OSHA's 29 CFR 1910.133 or European Standard EN166. | [5][6][7][9] |

| Skin/Body Protection | A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron or a complete protective suit should be considered. | [6][9] |

| Respiratory Protection | Not typically required when handled within a functional chemical fume hood. If ventilation is inadequate or if aerosols are generated, use a NIOSH/MSHA or European Standard EN 143 approved respirator with appropriate cartridges (e.g., organic vapor). | [2][6] |

Section 3: Standard Operating Procedures (SOPs)

Adherence to a strict, step-by-step protocol is essential for consistent and safe operations.

Safe Handling and Experimental Workflow

-

Preparation : Before handling, ensure all engineering controls are functional and all required PPE is available and in good condition.[7]

-

Pre-Use Inspection : Visually inspect the container for any signs of damage or leakage.

-

Transfer : Conduct all transfers and manipulations of the compound inside a chemical fume hood.[7] Ground and bond containers when transferring to prevent static discharge.[6][8]

-

Heating/Reaction : If heating is required, use controlled methods (e.g., oil bath, heating mantle) and avoid open flames.[4][6]

-

Post-Handling : After use, tightly close the container. Decontaminate any surfaces that may have come into contact with the chemical.

-

Personal Hygiene : Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[5][6]

Caption: Experimental workflow for handling Methyl 3-bromocyclobutane-1-carboxylate.

Storage Protocol

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Temperature : Store in a cool, well-ventilated place.[4][6] Some suppliers recommend refrigerated or freezer storage (under -20°C) to ensure long-term stability.[3]

-

Atmosphere : Keep containers tightly sealed to avoid moisture, which can lead to degradation.[2] Store in a dry environment.[3]

-

Location : Store away from incompatible materials, particularly strong oxidizing agents and bases.[2][6] Keep away from heat, sparks, and open flames.[4][8]

Spill and Waste Disposal Protocol

-

Waste Collection : Collect all waste materials (including contaminated consumables like gloves and paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.

-

Disposal : Do not dispose of down the drain.[2][5] All surplus and non-recyclable material must be handled by a licensed professional waste disposal service.[2] Chemical incineration in a properly equipped facility may be a suitable disposal method.[2] Contaminated packaging should be disposed of as unused product.[2]

Section 4: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Spill Response

-

Evacuate : Evacuate all non-essential personnel from the immediate area.

-

Ventilate : Ensure the area is well-ventilated (ensure fume hood is operational).

-

Contain : Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand, or chemical absorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Collect : Carefully sweep or shovel the absorbed material into a suitable, closed container for hazardous waste disposal.[2][5]

-

Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

First Aid Measures

In all cases of exposure, seek medical attention and provide the attending physician with the Safety Data Sheet (SDS).[2]

-

If Inhaled : Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Consult a physician.[2]

-

In Case of Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation persists, consult a physician.[2][4]

-

In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician immediately.[2][6]

-

If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water. Consult a physician.[2]

Caption: Emergency response decision tree for incidents involving the compound.

Conclusion

Methyl 3-bromocyclobutane-1-carboxylate is a compound with significant synthetic potential. Its safe use hinges on a comprehensive understanding of its hazards, the consistent use of engineering controls and PPE, and strict adherence to established protocols for handling, storage, and emergency response. Given that its toxicological profile is not fully characterized, a culture of caution and exposure minimization is the most responsible approach for all researchers and scientists working with this chemical.

References

- 1. Methyl 3-bromocyclobutane-1-carboxylate | CymitQuimica [cymitquimica.com]

- 2. capotchem.cn [capotchem.cn]

- 3. Methyl 3-broMocyclobutane-1-carboxylate CAS#: 4935-00-6 [m.chemicalbook.com]

- 4. Methyl 3-Bromocyclobutane-1-carboxylate | 4935-00-6 | TCI AMERICA [tcichemicals.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. americanchemistry.com [americanchemistry.com]

An In-depth Technical Guide to the Safe Handling and Application of Methyl 3-bromocyclobutane-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Data Sheet – A Scientist's Perspective on Safety

Methyl 3-bromocyclobutane-1-carboxylate, a halogenated cyclobutane derivative, presents as a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its unique strained ring system coupled with the reactivity of the bromine atom and the ester functionality makes it a versatile intermediate. However, as with any reactive chemical species, a thorough understanding of its hazard profile is paramount for safe handling and successful experimentation. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, more practical understanding of the risks associated with this compound and the rationale behind the recommended safety protocols. It is predicated on the principle that true laboratory safety is not merely about following rules, but about understanding the chemical causality that underpins them.

Section 1: Chemical Identity and Physicochemical Properties

Methyl 3-bromocyclobutane-1-carboxylate is a liquid at room temperature.[1][2] A comprehensive understanding of its physical and chemical properties is the foundation of its safe use.

| Property | Value | Source(s) |

| CAS Number | 4935-00-6 | [2][3][4][5] |

| Molecular Formula | C₆H₉BrO₂ | [1][3][5] |

| Molecular Weight | 193.04 g/mol | [1][3][6] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Purity | Typically >97% or >98.0%(GC) | [1][7] |

| Boiling Point | 193.8 ± 33.0 °C (Predicted) | [2] |

| Density | 1.570 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 71 °C | [7] |

| Storage Temperature | Refrigerated (0-10°C) or under -20°C in a freezer. | [2][7] |

It is important to note that while some physical properties have been experimentally determined, others are predicted and should be treated as estimates. The compound is available as a mixture of cis- and trans- isomers.[7][8]

Section 2: Hazard Identification and Toxicological Profile

The toxicological properties of Methyl 3-bromocyclobutane-1-carboxylate have not been thoroughly investigated.[3] Therefore, a cautious approach, treating the substance with a high degree of respect, is warranted. The known and potential hazards are outlined below.

2.1. GHS Classification and Statements

Based on available data, this compound is classified with the following hazards:

-

Skin Irritation (H315): Causes skin irritation.[7]

-

Serious Eye Irritation (H319): Causes serious eye irritation.[7]

-

Combustible Liquid (H227): Combustible liquid.[8]

Some sources may also indicate respiratory irritation.[3]

2.2. The Rationale Behind the Hazards

-

Skin and Eye Irritation: As a brominated organic compound and a carboxylate ester, Methyl 3-bromocyclobutane-1-carboxylate can defat the skin, leading to irritation.[9] Its ability to penetrate tissues can cause localized inflammation. In the eyes, it can lead to significant irritation and potential damage.

-

Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.[3] This is a common property of volatile organic compounds.

-